molecular formula C22H21N3O2S B2862254 (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile CAS No. 450353-38-5

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile

Cat. No. B2862254
CAS RN: 450353-38-5
M. Wt: 391.49
InChI Key: UDPFWOKMCWPMDE-GHRIWEEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C22H21N3O2S and its molecular weight is 391.49. The purity is usually 95%.
BenchChem offers high-quality (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Transformations

Chemical and biochemistry studies of acrylonitrile and related compounds have extensively explored their synthesis and potential applications. For instance, acrylonitrile, an industrially produced molecule, is used worldwide to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, and various industrial processes (Friedman, 2003). Moreover, the synthesis and transformation of thiazole derivatives have been highlighted for their potential in generating various heterocyclic compounds, further underscoring the synthetic versatility and potential application of such structures in developing new therapeutic agents and materials (Petrov & Androsov, 2013).

Pharmacological Evaluation

The pharmacological evaluations of benzofused thiazole derivatives have demonstrated their potential as antioxidant and anti-inflammatory agents. This suggests that compounds with similar structures could be promising candidates for the development of new therapeutic agents targeting oxidative stress and inflammation-related diseases (Raut et al., 2020).

Potential Applications in Materials Science

Research on BODIPY-based materials, which share structural motifs with thiazole derivatives, has indicated their application as active materials in organic light-emitting diodes (OLEDs), highlighting the potential of such chemical structures in the development of 'metal-free' infrared emitters for optoelectronics (Squeo & Pasini, 2020).

properties

IUPAC Name

(E)-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-3-(2-ethylanilino)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c1-4-15-7-5-6-8-18(15)24-13-17(12-23)22-25-19(14-28-22)16-9-10-20(26-2)21(11-16)27-3/h5-11,13-14,24H,4H2,1-3H3/b17-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPFWOKMCWPMDE-GHRIWEEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=CC=C1N/C=C(\C#N)/C2=NC(=CS2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.